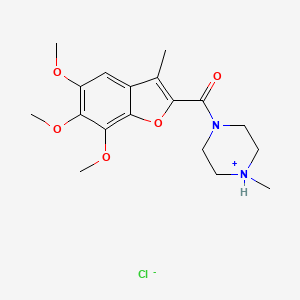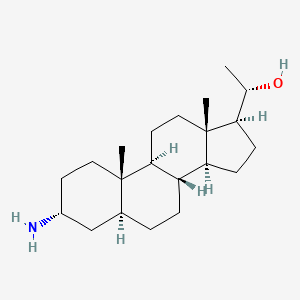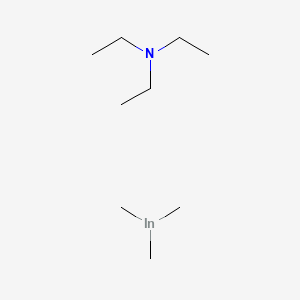
Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride is a complex organic compound that features a piperazine ring substituted with ethanol and dicyclobutylcarboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol. The process may also involve the deprotection of intermediate compounds using reagents like PhSH (thiophenol).
Industrial Production Methods
Industrial production methods for this compound may involve the use of fixed-bed reactors and catalysts such as zeolites. The reaction conditions are optimized to achieve high yields and purity. For example, the use of hydrogen as a carrier gas and specific temperature and pressure conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., HBr for addition reactions), bases (e.g., sodium hydroxide for deprotection), and solvents like ethanol and chloroform .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(piperazin-1-yl)ethoxy)ethanol: This compound features a similar piperazine ring but with different substituents.
Levocetirizine: A piperazine derivative used as an antihistamine.
Quetiapine: Another piperazine derivative used as an antipsychotic.
Uniqueness
Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclobutylcarboxylate, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
66944-66-9 |
|---|---|
Formule moléculaire |
C18H32Cl2N2O4 |
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
2-[4-[2-(cyclobutanecarbonyloxy)ethyl]piperazin-1-yl]ethyl cyclobutanecarboxylate;dihydrochloride |
InChI |
InChI=1S/C18H30N2O4.2ClH/c21-17(15-3-1-4-15)23-13-11-19-7-9-20(10-8-19)12-14-24-18(22)16-5-2-6-16;;/h15-16H,1-14H2;2*1H |
Clé InChI |
MVUNLJUQJXTTMS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(=O)OCCN2CCN(CC2)CCOC(=O)C3CCC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)







![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt](/img/structure/B13768839.png)
![10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13768847.png)


